molecular formula C12H10BrNO B1283523 2-Benzyloxy-3-bromopyridine CAS No. 52200-49-4

2-Benzyloxy-3-bromopyridine

Cat. No.: B1283523
CAS No.: 52200-49-4
M. Wt: 264.12 g/mol
InChI Key: RPBPHGSYVPJXKT-UHFFFAOYSA-N
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Description

2-Benzyloxy-3-bromopyridine is an organic compound with the molecular formula C12H10BrNO. It is a derivative of pyridine, where the hydrogen atom at the second position is replaced by a benzyloxy group and the hydrogen atom at the third position is replaced by a bromine atom.

Scientific Research Applications

2-Benzyloxy-3-bromopyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of fine chemicals and specialty materials.

Safety and Hazards

The compound is associated with certain hazards and safety precautions. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

“2-Benzyloxy-3-bromopyridine” is currently available for experimental and research use . Its potential applications and future directions are subject to ongoing research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Benzyloxy-3-bromopyridine can be synthesized through a multi-step process. One common method involves the reaction of 3-bromo-2-hydroxypyridine with benzyl bromide in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF). The reaction mixture is stirred at room temperature overnight, followed by purification using silica gel chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyloxy-3-bromopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Benzyloxy-3-chloropyridine
  • 2-Benzyloxy-3-fluoropyridine
  • 2-Benzyloxy-3-iodopyridine

Comparison: 2-Benzyloxy-3-bromopyridine is unique due to the presence of the bromine atom, which offers a balance between reactivity and stability in substitution and coupling reactions. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative often provides better yields and selectivity in certain reactions due to its moderate leaving group ability and bond dissociation energy .

Properties

IUPAC Name

3-bromo-2-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c13-11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBPHGSYVPJXKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563270
Record name 2-(Benzyloxy)-3-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52200-49-4
Record name 3-Bromo-2-(phenylmethoxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52200-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Benzyloxy)-3-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-bromo-2-hydroxypyridine (1.74 g, 10 mmol) was added to a suspension of NaH (440 mg of 60% dispersion in mineral oil, 11 mmol) in DMF (10 mL), and the resultant mixture was stirred at rt for 30 min. Benzyl bromide (1.3 mL, 11 mmol) was then added, and the reaction was stirred at rt overnight. It was then quenched by the addition of water, and the product extracted with ethyl acetate (2×50 mL). The extracts were combined, washed with 1N HCl solution, then dried (MgSO4), filtered and concentrated in vacuo. The residue was purified by silica gel flash chromatography using hexanes to 100% ethyl acetate in hexanes as eluent to give the title compound as a colorless thick oil, (1.37 g, 52% yield). MS m/z 264, 266(MH+); 1H NMR (500 MHz, CDCl3) δ ppm 5.17 (s, 2 H) 6.05 (t, J=7.02 Hz, 1 H) 7.27–7.88 (m, 6 H) 7.70 (dd, J=7.17, 1.98 Hz, 1 H)
Quantity
1.74 g
Type
reactant
Reaction Step One
Name
Quantity
440 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.3 mL
Type
reactant
Reaction Step Three
Yield
52%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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